3'-Allyl-4'-hydroxyacetophenone

Overview

Description

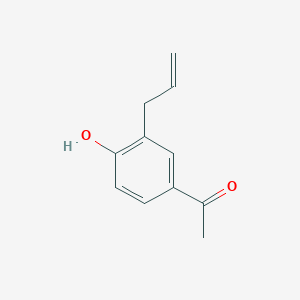

3’-Allyl-4’-hydroxyacetophenone, also known as 4-Acetyl-2-allylphenol, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is characterized by the presence of an allyl group and a hydroxy group attached to an acetophenone core structure .

Preparation Methods

3’-Allyl-4’-hydroxyacetophenone can be synthesized through the thermal Claisen rearrangement of 4-(allyloxy)acetophenone. This reaction can be carried out in various solvents such as boiling N,N-dimethylaniline, diphenyl ether at 185°C, or without solvent at temperatures ranging from 200°C to 270°C . The yield of this reaction varies depending on the conditions, with reported yields ranging from 64% to 96% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group in 3'-allyl-4'-hydroxyacetophenone participates in alkylation and etherification reactions under basic conditions.

Condensation Reactions

The ketone and hydroxyl groups enable participation in Claisen-Schmidt and related condensations.

Claisen-Schmidt Condensation

Under microwave irradiation, this compound reacts with benzaldehyde in the presence of piperidine to form chalcone derivatives (Table 2) .

Table 2: Chalcone Synthesis via Microwave-Assisted Condensation

This reaction proceeds via enolate formation at the acetyl group, followed by nucleophilic attack on the aldehyde .

Tetrazole Hybrid Formation

Reaction with thiotetrazole derivatives under basic conditions yields hybrids with broad-spectrum antimicrobial properties (Table 3) .

Table 3: Antimicrobial Hybrid Derivatives

Hybrids exhibit enhanced activity due to synergistic effects between the phenolic and tetrazole groups .

Oxidation and Functionalization of the Allyl Group

The allyl substituent undergoes epoxidation and hydroxylation reactions, though direct experimental data for this compound is limited.

Theoretical Reaction Pathways

- Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) could yield an epoxide .

- Hydroxylation : Osmium tetroxide (OsO₄) may convert the allyl group to a vicinal diol .

Fries Rearrangement Potential

While not explicitly documented for this compound, analogous phenolic ketones undergo Fries rearrangement under Lewis acids (e.g., AlCl₃) to form o- and p-isomers .

Hypothetical Reaction:

1-(4-Hydroxy-3-allylphenyl)ethanone → Rearrangement → 1-(2-Hydroxy-5-allylphenyl)ethanone

Key Research Findings

- Alkylation Efficiency : Primary alkyl halides achieve yields of 68–82%, while secondary halides result in <50% yields due to elimination .

- Microwave Optimization : Claisen-Schmidt condensation under microwave irradiation reduces reaction time from hours to minutes .

- Antimicrobial Activity : Tetrazole hybrids show MIC values as low as 4 μg/mL against bacterial and fungal strains .

Scientific Research Applications

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : Can produce quinones or other oxidized derivatives.

- Reduction : Can convert carbonyl groups to alcohol groups.

- Substitution : The hydroxy group can participate in substitution reactions to form ethers or esters.

Chemistry

In organic synthesis, 3'-Allyl-4'-hydroxyacetophenone serves as an important intermediate for producing various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable reagent in laboratory settings.

Biology

Research has highlighted several biological activities associated with this compound:

- Antioxidant Properties : Studies indicate that it exhibits antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, making it relevant in drug discovery and development.

- Interaction with Biological Macromolecules : Its ability to form hydrogen bonds due to the hydroxy group enhances its interaction with proteins and nucleic acids.

Industry

This compound finds applications in:

- Fragrance and Flavor Production : Its aromatic properties make it suitable for use in perfumes and food flavorings.

- Fine Chemicals Manufacturing : It serves as a precursor for various fine chemicals used in pharmaceuticals and cosmetics.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant activity when tested against various free radicals. The compound was shown to effectively scavenge free radicals, suggesting potential applications in nutraceuticals aimed at combating oxidative stress.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic pathways revealed that this compound could inhibit cyclooxygenase (COX) enzymes. This finding indicates its potential use as an anti-inflammatory agent.

Case Study 3: Industrial Applications

In industrial settings, this compound has been utilized in formulations for fragrances due to its pleasant aroma profile. A market analysis indicated a growing demand for natural compounds like this compound in cosmetic products, highlighting its economic relevance.

Mechanism of Action

The mechanism of action of 3’-Allyl-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological targets, while the allyl group can participate in various chemical reactions, enhancing its reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3’-Allyl-4’-hydroxyacetophenone can be compared with other similar compounds such as:

4’-Hydroxyacetophenone: Lacks the allyl group, making it less reactive in certain chemical reactions.

2’-Hydroxyacetophenone: The position of the hydroxy group affects its reactivity and interaction with biological targets.

4’-Hydroxy-3’-methylacetophenone: The presence of a methyl group instead of an allyl group alters its chemical properties and applications

Biological Activity

3'-Allyl-4'-hydroxyacetophenone (CAS No. 1132-05-4), also known as 4-Acetyl-2-allylphenol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

The compound features an allyl group at the 3' position and a hydroxyacetophenone moiety, which contributes to its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect biochemical pathways and cellular functions. For example, it interacts with enzymes involved in metabolic processes, potentially altering their activity and leading to therapeutic effects.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, thus providing potential therapeutic benefits in inflammatory diseases.

Antioxidative Activity

Studies have demonstrated that this compound exhibits significant antioxidative activity. It has been tested in human blood platelet models, showing its potential to reduce oxidative stress markers. This property is essential for applications in health supplements and pharmaceuticals aimed at combating oxidative damage.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies revealed that it inhibits the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Case Studies

- Cellulase Production Enhancement : A study on Clostridium thermocellum indicated that this compound positively influences cellulase production. This finding is significant for biotechnological applications where enhanced cellulase activity can improve biomass conversion processes .

- Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. Such properties could be beneficial for developing treatments for neurodegenerative diseases.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Hydroxyacetophenone | Lacks allyl group | Moderate antioxidant activity |

| 2'-Hydroxyacetophenone | Hydroxy group at different position | Lower enzyme inhibition |

| 4'-Hydroxy-3'-methylacetophenone | Methyl group instead of allyl | Altered chemical reactivity |

This comparison highlights how structural variations influence the biological activities of related compounds.

Safety and Toxicity

While this compound shows promising biological activities, safety evaluations indicate it can cause serious eye damage upon contact (Category 1). Therefore, appropriate safety measures should be taken when handling this compound in laboratory or industrial settings .

Properties

IUPAC Name |

1-(4-hydroxy-3-prop-2-enylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTCWUFLNLZPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293476 | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-05-4 | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Allyl-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.